molecular formula C12H20N4O3 B15095448 Isoleucylhistidine

Isoleucylhistidine

Cat. No.: B15095448
M. Wt: 268.31 g/mol
InChI Key: QNBYCZTZNOVDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoleucylhistidine is a dipeptide composed of the amino acids isoleucine and histidine. It is formed by a peptide bond between the carboxyl group of isoleucine and the amino group of histidine. This compound is known for its role as a metabolite and has been studied for its potential physiological and cell-signaling effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoleucylhistidine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including both solid-phase and solution-phase methods. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like microwave-assisted peptide synthesis can also be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Isoleucylhistidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of histidine derivatives, while reduction of the peptide bond can yield individual amino acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isoleucylhistidine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be involved in protein synthesis and degradation pathways. It may also interact with receptors or enzymes, influencing cellular processes such as growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoleucylhistidine is unique due to its specific combination of isoleucine and histidine, which imparts distinct chemical and biological properties. Its role as a metabolite and potential cell-signaling molecule sets it apart from other dipeptides .

Properties

IUPAC Name

2-[(2-amino-3-methylpentanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-3-7(2)10(13)11(17)16-9(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBYCZTZNOVDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucyl-Histidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028909
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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